7-Methyl-5H-pyrrolo[3,2-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-5H-pyrrolo[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-cyano-3-(1,3-dioxolane) ethyl propionate with formamidine acetate in the presence of an alkali. The reaction mixture is heated to reflux, followed by acidification and purification to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often utilize similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and yield . This method involves the use of microwave irradiation to accelerate the cyclization process, resulting in higher yields and reduced reaction times.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions, particularly halogenation, can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reactions typically involve reagents like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions include halogenated derivatives, oxo derivatives, and reduced forms of this compound. These products are often used as intermediates in further chemical synthesis and drug development .
Scientific Research Applications
7-Methyl-5H-pyrrolo[3,2-d]pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Methyl-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as kinases and enzymes. The compound binds to the active sites of these targets, inhibiting their activity and disrupting cellular processes. For example, it has been shown to inhibit p21-activated kinase 4 (PAK4), leading to the induction of apoptosis in cancer cells . The binding interactions involve hydrogen bonding and electrostatic interactions with key residues in the active site .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine: A closely related compound with similar structural features and biological activities.
Pyrrolo[3,2-d]pyrimidine derivatives: These derivatives have been studied for their potential as kinase inhibitors and anticancer agents.
Pyrido[2,3-d]pyrimidine: Another related compound with applications in medicinal chemistry and drug development.
Uniqueness
7-Methyl-5H-pyrrolo[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit certain kinases and its potential as an anticancer agent make it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C7H7N3 |
---|---|
Molecular Weight |
133.15 g/mol |
IUPAC Name |
7-methyl-5H-pyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C7H7N3/c1-5-2-9-6-3-8-4-10-7(5)6/h2-4,9H,1H3 |
InChI Key |
CQBATHGZXBMXBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC2=CN=CN=C12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.